molecular formula C20H19N3O4S B4861362 N-[5-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[5-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B4861362
M. Wt: 397.4 g/mol
InChI Key: YRDOMFQFSOICJQ-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide features a hybrid structure combining a pyrroloquinoline core with a thiazolidinone-acetamide moiety. Its synthesis typically involves condensation reactions between pyrrolo[3,2,1-ij]quinoline-1,2-diones and 2-thioxothiazolidin-4-ones under reflux in acetic acid with sodium acetate .

Properties

IUPAC Name

N-[(5Z)-5-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-9-8-20(3,4)23-15-12(9)6-11(27-5)7-13(15)14(18(23)26)16-17(25)22-19(28-16)21-10(2)24/h6-8H,1-5H3,(H,21,22,24,25)/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDOMFQFSOICJQ-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=C4C(=O)N=C(S4)NC(=O)C)C2=O)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(N2C3=C1C=C(C=C3/C(=C/4\C(=O)N=C(S4)NC(=O)C)/C2=O)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, highlighting structural and functional differences:

Compound Name / ID Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Key Properties/Findings
Target Compound 8-methoxy, 4,4,6-trimethyl (pyrroloquinoline); thiazol-2-yl acetamide ~430 (estimated) Reflux in acetic acid with NaOAc High crystallinity; confirmed via NMR, HRMS
8-Ethoxy-4,4,6-trimethyl-pyrroloquinoline-1,2-dione () 8-ethoxy instead of 8-methoxy 274.14 Similar reflux method Lower MW; HPLC-HRMS validated
6-(4-Chlorophenyl)-4,4,6-trimethyl-pyrroloquinoline-1,2-dione () 4-chlorophenyl substituent 340.11 Same as above Enhanced lipophilicity due to aryl group
(Z)-5-(8-Iodo-4,4,6-trimethyl-pyrroloquinolin-1-ylidene)-2-thioxothiazolidin-4-one () 8-iodo substitution ~490 (estimated) Reflux with NaOAc Higher MW; potential halogen bonding
2-((5-Methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl)-N-(1,3-thiazol-2-yl)acetamide () Pyrimidine-thiazole-acetamide hybrid 322.36 Ethanol reflux Bioactive scaffold for kinase inhibition
N-(4-Chlorobenzyl)-2-((decahydro-pyrrolo-oxaazacyclododecin-4-yl)acetamide () Macrocyclic pyrrolo-oxaazacyclododecin core 527.43 Multi-step alkylation Enhanced metabolic stability
Key Comparative Insights

a) Substituent Effects on Physicochemical Properties

  • 8-Methoxy vs. 8-Ethoxy/Iodo : The target compound’s 8-methoxy group balances electronic effects (electron-donating) and steric bulk, contrasting with the larger 8-iodo analog, which may enhance halogen bonding but reduce solubility . The 8-ethoxy derivative (274.14 g/mol) lacks the acetamide-thiazole moiety, resulting in lower molecular complexity .
  • Aryl vs.

b) Thiazole-Acetamide Pharmacophore The thiazol-2-yl acetamide group is a recurring motif in bioactive compounds (e.g., ), suggesting its role in target binding. For instance, pyrimidine-thiazole-acetamide hybrids () demonstrate kinase inhibition, implying the target compound may share similar mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
N-[5-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.